3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid
Overview
Description
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a boronic acid derivative characterized by the presence of chloro, ethoxy, and isopropoxy substituents on a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Preparation Methods
The synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid typically involves the reaction of this compound with boronic acid reagents under specific conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include palladium complexes and organic halides.
Comparison with Similar Compounds
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Lacks the chloro, ethoxy, and isopropoxy substituents, making it less versatile in certain reactions.
3-Chloro-4-ethoxyphenylboronic acid: Similar structure but lacks the isopropoxy group, affecting its reactivity and applications.
4-Isopropoxyphenylboronic acid: Lacks the chloro and ethoxy groups, making it less reactive in certain synthetic applications.
The unique combination of chloro, ethoxy, and isopropoxy groups in this compound enhances its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO4/c1-4-16-10-6-8(12(14)15)5-9(13)11(10)17-7(2)3/h5-7,14-15H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZJZSPROBKOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.